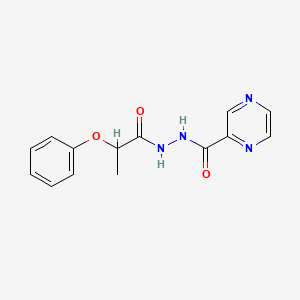![molecular formula C14H9Cl2IN2OS B5149107 N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIBA is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
DIBA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cancer research, virology, and immunology. In cancer research, DIBA has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell growth and proliferation. In virology, DIBA has been shown to inhibit the replication of certain viruses, including HIV-1. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells.
Mécanisme D'action
The mechanism of action of DIBA involves the inhibition of specific enzymes and pathways involved in cellular processes. DIBA has been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of cellular proteins. By inhibiting the proteasome, DIBA can prevent the degradation of specific proteins that are involved in cell growth and proliferation. Additionally, DIBA has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. By inhibiting histone deacetylases, DIBA can modulate the expression of specific genes involved in cellular processes.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DIBA has been shown to induce apoptosis, or programmed cell death, by targeting specific pathways involved in cell survival. Additionally, DIBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In virology, DIBA has been shown to inhibit the replication of certain viruses by targeting specific enzymes involved in viral replication. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DIBA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-established synthesis method. Additionally, DIBA has been extensively studied and has a variety of applications in scientific research. However, there are also limitations to using DIBA in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DIBA has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
For research involve the development of more potent and selective inhibitors, as well as more studies to determine the safety and efficacy of DIBA in animal models and humans.
Méthodes De Synthèse
The synthesis of DIBA involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2,5-dichloroaniline to form DIBA. The synthesis method of DIBA has been well-established and has been used in a variety of scientific research studies.
Propriétés
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2OS/c15-8-5-6-10(16)12(7-8)18-14(21)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIBQWUDLADHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)


![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)
